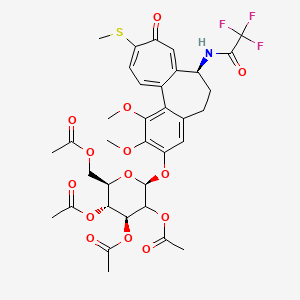
N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde is a complex organic compound primarily used as an intermediate in the synthesis of Thiocolchicoside, a muscle relaxant with anti-inflammatory and analgesic properties. This compound is characterized by its intricate molecular structure, which includes multiple acetyl groups and a trifluoroacetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde typically involves multiple steps, starting with the acetylation of Thiocolchicoside. The reaction conditions include the use of acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature and pressure to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), typically carried out in an acidic medium.
Reduction: Reduction reactions are often performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde is used in biological studies to investigate its effects on cellular processes. Its interaction with various receptors and enzymes provides insights into its potential therapeutic applications.
Medicine: As an intermediate in the synthesis of Thiocolchicoside, this compound contributes to the development of muscle relaxants and anti-inflammatory drugs. Its pharmacological properties make it a candidate for further research in pain management and muscle relaxation therapies.
Industry: In the pharmaceutical industry, this compound is utilized in the production of active pharmaceutical ingredients (APIs). Its role in the synthesis of muscle relaxants highlights its importance in drug manufacturing processes.
Mechanism of Action
The mechanism by which N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde exerts its effects involves its interaction with specific molecular targets. It acts as a competitive antagonist of the GABAA receptor and a glycine receptor antagonist, leading to muscle relaxation and pain relief. The molecular pathways involved include the modulation of neurotransmitter release and the inhibition of neuronal excitability.
Comparison with Similar Compounds
Thiocolchicoside
Colchicine
N-Desacetyl Thiocolchicoside
Uniqueness: N-Desacetyl-2,3,4-tri-O-acetyl Thiocolchicoside-N-2,2,2-trifluoroacetaldehyde stands out due to its trifluoroacetaldehyde group, which enhances its reactivity and stability compared to its analogs. This unique feature makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C35H38F3NO14S |
|---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-3,4,5-triacetyloxy-6-[[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H38F3NO14S/c1-15(40)48-14-25-29(49-16(2)41)31(50-17(3)42)32(51-18(4)43)33(53-25)52-24-12-19-8-10-22(39-34(45)35(36,37)38)21-13-23(44)26(54-7)11-9-20(21)27(19)30(47-6)28(24)46-5/h9,11-13,22,25,29,31-33H,8,10,14H2,1-7H3,(H,39,45)/t22-,25+,29+,31-,32?,33+/m0/s1 |
InChI Key |
VTIGOPOMJCFHEN-XZSLNYTGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C([C@@H](O1)OC2=C(C(=C3C(=C2)CC[C@@H](C4=CC(=O)C(=CC=C43)SC)NC(=O)C(F)(F)F)OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C(=C3C(=C2)CCC(C4=CC(=O)C(=CC=C43)SC)NC(=O)C(F)(F)F)OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



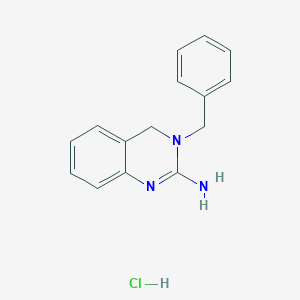
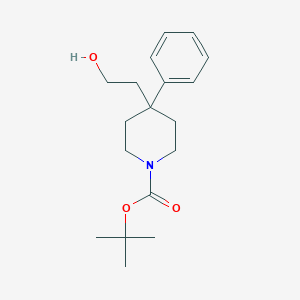
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Hydrochloride](/img/structure/B15351885.png)
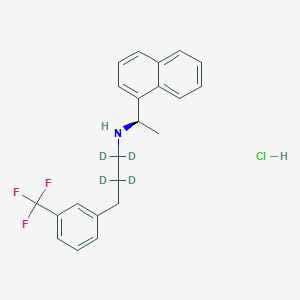
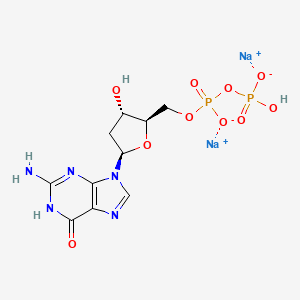
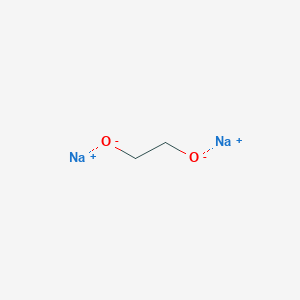
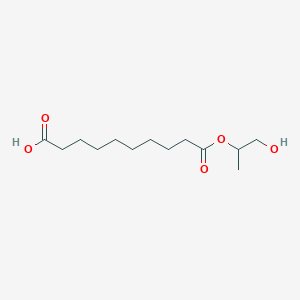
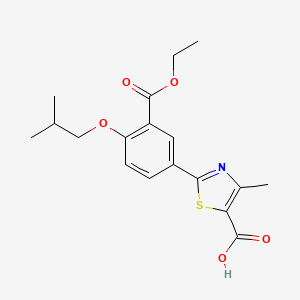
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)

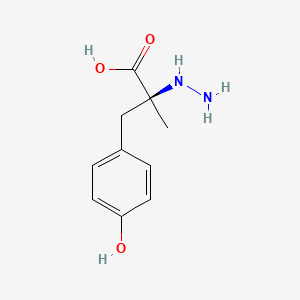
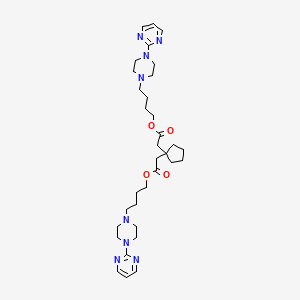
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
